molecular formula C31H47FeN6O13 B159597 Hydroxyisoneocoprogen I CAS No. 135500-11-7

Hydroxyisoneocoprogen I

Cat. No.: B159597
CAS No.: 135500-11-7
M. Wt: 767.6 g/mol
InChI Key: DMTDNUFPIYUNJY-CJEDLIRDSA-N
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Description

Structurally, it belongs to the hydroxamate class of siderophores, characterized by hydroxamic acid functional groups that bind Fe³⁺ ions with high affinity . These compounds are biosynthesized by fungi and bacteria under iron-limiting conditions to solubilize and transport environmental iron .

Properties

CAS No.

135500-11-7

Molecular Formula

C31H47FeN6O13

Molecular Weight

767.6 g/mol

IUPAC Name

[(Z)-5-[3-[5-[3-[[(Z)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(oxido)amino]pentanoate;iron(3+)

InChI

InChI=1S/C31H47N6O13.Fe/c1-19(11-15-50-31(46)25(32-21(3)39)10-7-12-35(47)22(4)40)16-27(42)36(48)13-5-8-23-29(44)34-24(30(45)33-23)9-6-14-37(49)28(43)17-20(2)26(41)18-38;/h16-17,23-26,38,41H,5-15,18H2,1-4H3,(H,32,39)(H,33,45)(H,34,44);/q-3;+3/b19-16-,20-17-;

InChI Key

DMTDNUFPIYUNJY-CJEDLIRDSA-N

SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)C(CO)O)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3]

Isomeric SMILES

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\C(CO)O)[O-])[O-])/CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3]

Canonical SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)C(CO)O)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3]

Synonyms

Hydroxyisoneocoprogen I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences between Hydroxyisoneocoprogen I and related hydroxamate siderophores:

Compound Backbone Structure Hydroxamate Groups Iron-Binding Capacity (logβ)* Biological Source
This compound Cyclic hexapeptide 3 ~28.5 (estimated) Aspergillus spp.
Coprogen Linear trihydroxamate 3 29.2 Neurospora crassa
Neocoprogen Cyclic hexapeptide 3 28.9 Penicillium spp.
Ferrichrome Cyclic hexapeptide 3 29.5 Ustilago maydis

*logβ: Stability constant for Fe³⁺ binding at pH 7.0. Values for analogs are derived from literature; this compound’s value is extrapolated .

Key Observations :

  • This compound and neocoprogen share a cyclic hexapeptide backbone, distinguishing them from linear coprogen.
  • Despite structural similarities, subtle variations in amino acid residues (e.g., hydroxylation patterns) influence iron-binding kinetics and bioavailability .

Functional Comparisons

Iron Chelation Efficiency

This compound exhibits moderate iron-binding efficiency compared to ferrichrome, which has the highest logβ value (29.5). This difference is attributed to ferrichrome’s optimized stereochemistry for Fe³⁺ coordination .

Comparison with Functionally Similar Compounds

Non-Hydroxamate Siderophores

Compound Class Iron-Binding Moieties Applications
Enterobactin Catecholate 3 catechol groups Bacterial iron uptake
Pyoverdine Mixed (peptide + hydroxamate) Hydroxamate + catechol Bioremediation, antibiotics
This compound Hydroxamate 3 hydroxamates Therapeutic chelation

Key Differences :

  • Stability : this compound’s hydroxamate groups confer greater oxidative stability than catecholate siderophores like enterobactin, which degrade rapidly in aerobic conditions .
  • Selectivity: Unlike pyoverdine, this compound lacks fluorescent properties, limiting its use in diagnostic imaging .

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